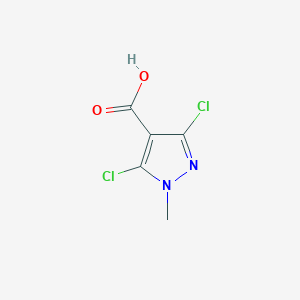

3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C5H4Cl2N2O2 . It is a key intermediate for preparing sulfonylurea herbicides .

Synthesis Analysis

The synthesis of “3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid” starts from trichloroacetonitrile and methyl cyanoacetate. The first step produces 2-cyano-3-amino-4,4,4-trichloro-2-methyl crotonate. Then, cyclization is realized by the reaction of hydrazine hydrate, producing ethyl 3,5-diamino-1H-pyrazole-4-carboxylate. After diazotization by HNO2/CuCl and methylation using methyl sulfate, the target compound is obtained. The yields of the above steps are in the range of 85-90% .

Molecular Structure Analysis

The molecular structure of “3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid” is confirmed by IR, MS, and H NMR . Pyrazoles are a class of five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid” include cyclization, diazotization, and methylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid” include its molecular formula (C5H4Cl2N2O2) and its role as a key intermediate in the synthesis of certain herbicides .

科学的研究の応用

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound can be used in the synthesis of these imidazole containing compounds .

Core Moiety in Leading Drugs

The pyrazole ring, which is part of the compound, occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant . These drugs are used to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases .

Development of Fungicides

The compound has been used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .

Synthesis of Commercial Fungicides

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, which is part of the compound, has been the most outstanding acyl moiety group in recent years . A number of excellent commercial fungicides with this group were successfully developed, such as isopyrazam, sedaxane, bixafen, fluxapyroxad and benzovindiflupyr .

Development of New Drugs

Imidazole has become an important synthon in the development of new drugs . The compound can be used in the synthesis of these new drugs .

Safety and Hazards

作用機序

Target of Action

Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .

Mode of Action

It can be inferred from similar compounds that it may interact with its target enzyme, potentially inhibiting its function .

Biochemical Pathways

If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it could affect pathways involving d-amino acid metabolism .

Pharmacokinetics

The compound’s predicted boiling point is 3254±370 °C, and its predicted density is 173±01 g/cm3 . These properties could potentially influence its bioavailability.

Result of Action

If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it could protect cells from oxidative stress induced by d-serine .

特性

IUPAC Name |

3,5-dichloro-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(5(10)11)3(6)8-9/h1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDIWOSRSLNHLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

134589-53-0 |

Source

|

| Record name | 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Benzylsulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2378837.png)

![1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2378840.png)

![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378844.png)

![1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2378847.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2378848.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2378851.png)

![ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate](/img/structure/B2378853.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2378855.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2378858.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2378859.png)

![2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378860.png)